molecular formula C15H12FN3O3 B2390412 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105217-16-0

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2390412
CAS No.: 1105217-16-0
M. Wt: 301.277
InChI Key: LXXQOJRHDARNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O3 and its molecular weight is 301.277. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c1-9-6-14(19-21-9)17-15(20)8-10-7-13(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXQOJRHDARNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that compounds within the isoxazole class exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains. In vitro studies demonstrated that it possesses:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against:
    • E. coli : MIC of 0.0195 mg/mL
    • Bacillus mycoides : MIC of 0.0048 mg/mL
    • Candida albicans : MIC of 0.0048 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Notably, it has been tested against various cancer cell lines, showing:

  • Cytotoxicity : Effective against human cancer cell lines with IC50 values ranging from 5 to 20 µM.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Efficacy Against Bacterial Strains
    A study conducted by Zhang et al. (2024) evaluated the efficacy of various isoxazole derivatives, including our compound, against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains .
  • Anticancer Evaluation
    A recent investigation by Lee et al. (2024) assessed the anticancer properties of isoxazole derivatives in vitro and in vivo. The study found that the compound effectively reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .

Table 1: Antimicrobial Activity Data

PathogenMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20

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